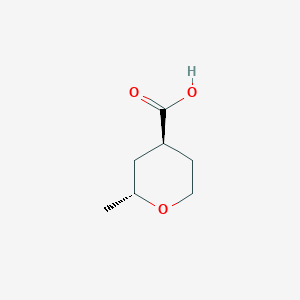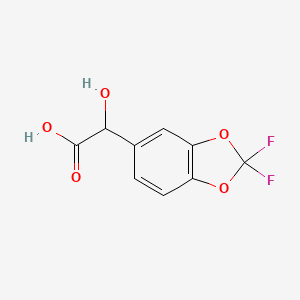
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which is further connected to a boronic acid moiety. The combination of these functional groups imparts distinctive chemical reactivity and makes it a valuable intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid typically involves the introduction of the difluoromethyl group onto the indazole ring, followed by the formation of the boronic acid moiety. One common method involves the use of difluoromethylation reagents, such as difluoromethyl iodide, in the presence of a base and a palladium catalyst. The reaction conditions often include mild temperatures and inert atmospheres to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions followed by purification steps such as crystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs, while ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Methyl derivatives.
Substitution: Biaryl or vinyl compounds.
Applications De Recherche Scientifique
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with nucleophilic biological compounds. The boronic acid group can interact with enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates, leading to various biochemical effects . Additionally, the difluoromethyl group can enhance the compound’s stability and bioavailability by acting as a metabolic blocker .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- (4-Fluorophenyl)boronic acid
- (2,3-Difluorophenyl)boronic acid
Uniqueness
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the indazole ring, which confer distinct chemical reactivity and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the indazole ring provides a versatile scaffold for further functionalization .
Propriétés
Formule moléculaire |
C8H7BF2N2O2 |
|---|---|
Poids moléculaire |
211.96 g/mol |
Nom IUPAC |
[1-(difluoromethyl)indazol-6-yl]boronic acid |
InChI |
InChI=1S/C8H7BF2N2O2/c10-8(11)13-7-3-6(9(14)15)2-1-5(7)4-12-13/h1-4,8,14-15H |
Clé InChI |
GRWKEWXIBMLVCI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=NN2C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
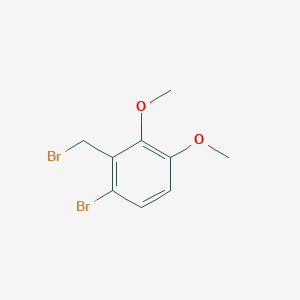
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
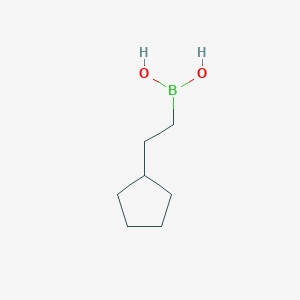
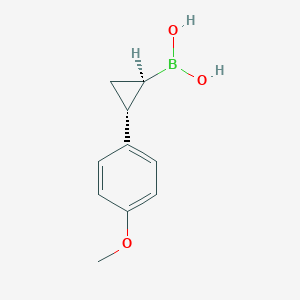

![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)
![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
